molecular formula C9H12N2O2 B8708650 6-(2-cyclopropylethyl)-1,2-dihydropyridazine-3,4-dione

6-(2-cyclopropylethyl)-1,2-dihydropyridazine-3,4-dione

Cat. No.: B8708650
M. Wt: 180.20 g/mol
InChI Key: JGLGHUJJSNRHMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-cyclopropylethyl)-1,2-dihydropyridazine-3,4-dione is a chemical compound that belongs to the class of pyridazinones Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-cyclopropylethyl)-1,2-dihydropyridazine-3,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropylethylamine with a suitable pyridazine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-cyclopropylethyl)-1,2-dihydropyridazine-3,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydropyridazinone derivative.

    Substitution: The hydrogen atoms on the pyridazine ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically used in an acidic medium.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 6-(2-cyclopropylethyl)-4-oxopyridazin-3(2H)-one.

    Reduction: Formation of 6-(2-cyclopropylethyl)-4-hydroxydihydropyridazin-3(2H)-one.

    Substitution: Formation of various substituted pyridazinone derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2-cyclopropylethyl)-1,2-dihydropyridazine-3,4-dione involves its interaction with specific molecular targets within biological systems. The compound may act by inhibiting certain enzymes or modulating signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid: Another compound with a cyclopropyl group and a heterocyclic ring.

    2-cyclopropyl-N-[(2S,3R,6S)-2-(hydroxymethyl)-6-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-3,6-dihydro-2H-pyran-3-yl]acetamide: A compound with a similar cyclopropyl group and hydroxyl functionality.

Uniqueness

6-(2-cyclopropylethyl)-1,2-dihydropyridazine-3,4-dione is unique due to its specific structural features, including the presence of a cyclopropylethyl group and a hydroxyl group on the pyridazine ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

6-(2-cyclopropylethyl)-1,2-dihydropyridazine-3,4-dione

InChI

InChI=1S/C9H12N2O2/c12-8-5-7(10-11-9(8)13)4-3-6-1-2-6/h5-6H,1-4H2,(H,10,12)(H,11,13)

InChI Key

JGLGHUJJSNRHMS-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCC2=CC(=O)C(=O)NN2

Origin of Product

United States

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